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Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetonitrile

Cat. No.: B171700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is a versatile

bifunctional organic compound of significant interest in medicinal chemistry and synthetic

organic chemistry. Its unique structure, featuring a reactive nitrile group and a nucleophilic

phenolic hydroxyl group on an aromatic scaffold, makes it a valuable intermediate for the

synthesis of a wide array of more complex molecules, including heterocyclic compounds and

pharmacologically active agents. This guide provides a comprehensive overview of its chemical

properties, synthesis, reactivity, and applications, with a focus on practical insights for

laboratory and development settings.

Core Chemical Identity and Properties
CAS Number: 14714-50-2[1][2][3][4]

(2-Hydroxyphenyl)acetonitrile is a solid at room temperature, appearing as a white to light

yellow or brown crystalline substance.[5] Its fundamental properties are summarized in the

table below, providing a quick reference for experimental planning and safety assessments.
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Property Value Source(s)

Molecular Formula C₈H₇NO [1]

Molecular Weight 133.15 g/mol [6]

Melting Point 122-123 °C [1]

Boiling Point 285.2 ± 15.0 °C at 760 mmHg [1]

Density 1.167 ± 0.06 g/cm³ [1]

Flash Point 126.3 ± 20.4 °C [1]

Water Solubility
Slightly soluble (6.9 g/L at 25

°C)
[1]

LogP 0.71 [1]

IUPAC Name (2-hydroxyphenyl)acetonitrile [4][7]

InChI Key
WMWRBGOAZXDIDN-

UHFFFAOYSA-N
[1][4][7]

SMILES N#CCc1ccccc1O [1]

Synthesis of (2-Hydroxyphenyl)acetonitrile:
Methodologies and Mechanistic Considerations
The synthesis of (2-Hydroxyphenyl)acetonitrile can be achieved through several routes,

primarily involving the introduction of a cyanide group onto a 2-hydroxybenzyl scaffold. The

choice of method often depends on the availability of starting materials, desired scale, and

safety considerations.

Method 1: Cyanation of Salicyl Alcohol (2-
Hydroxybenzyl Alcohol)
A common and direct method involves the reaction of salicyl alcohol with a cyanide salt,

typically in a polar aprotic solvent. This is a nucleophilic substitution reaction where the

hydroxyl group of the alcohol is first activated, followed by displacement by the cyanide ion.
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Reaction Scheme:

Salicyl Alcohol

(2-Hydroxyphenyl)acetonitrile

DMF, 120°C

Sodium Cyanide (NaCN)

Click to download full resolution via product page

Caption: Synthesis from Salicyl Alcohol.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, combine salicyl alcohol (1.0 eq), sodium cyanide (1.1 eq), and dimethylformamide

(DMF) to form a solution or suspension.[3][8]

Heating: Heat the reaction mixture to 120°C and maintain this temperature with stirring for

approximately 4 hours.[3][8] The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an

aqueous work-up by adding water and extracting the product with a suitable organic solvent,

such as ethyl acetate.[3][8]

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can then be purified by column

chromatography to yield pure (2-Hydroxyphenyl)acetonitrile.[3][8]

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial

as it effectively dissolves the cyanide salt and promotes the nucleophilic substitution reaction

without protonating the cyanide ion. The elevated temperature is necessary to overcome the

activation energy for the displacement of the hydroxyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b171700?utm_src=pdf-body-img
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02549585.htm
https://pubmed.ncbi.nlm.nih.gov/15149671/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02549585.htm
https://pubmed.ncbi.nlm.nih.gov/15149671/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02549585.htm
https://pubmed.ncbi.nlm.nih.gov/15149671/
https://www.benchchem.com/product/b171700?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02549585.htm
https://pubmed.ncbi.nlm.nih.gov/15149671/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method 2: From 2-Acetoxybenzyl Acetate
An alternative one-step synthesis utilizes 2-acetoxybenzyl acetate as the starting material. This

method avoids the direct use of the potentially problematic free hydroxybenzyl halides.

Experimental Protocol:

Reaction Mixture: A mixture of 2-acetoxybenzyl acetate (1.0 eq) and potassium cyanide (1.5

eq) in methanol is prepared in a round-bottom flask.[9]

Reflux: The mixture is refluxed for approximately 30 minutes.[9]

Work-up and Purification: Following a similar aqueous work-up as in Method 1, the crude

product is obtained. It can be further purified by trituration with a mixture of chloroform and

carbon tetrachloride, followed by recrystallization from chloroform.[9]

Chemical Reactivity and Synthetic Applications
The dual functionality of (2-Hydroxyphenyl)acetonitrile makes it a valuable building block in

organic synthesis. The phenolic hydroxyl group can undergo O-alkylation, acylation, and other

related transformations, while the nitrile group can be hydrolyzed to a carboxylic acid or

reduced to an amine.

Synthesis of Benzofuranones
A key application of (2-Hydroxyphenyl)acetonitrile is its conversion to benzofuran-2(3H)-one,

an important structural motif in many natural products and biologically active compounds.[10]

This transformation is typically acid-catalyzed.

Reaction Scheme:

(2-Hydroxyphenyl)acetonitrile Benzofuran-2(3H)-oneHCl (aq.), CH3CN, 80°C

Click to download full resolution via product page

Caption: Conversion to Benzofuranone.
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Plausible Mechanism:

The reaction likely proceeds through an initial protonation of the nitrile nitrogen, which activates

the carbon for intramolecular nucleophilic attack by the phenolic oxygen. This cyclization forms

an imino-lactone intermediate, which is then hydrolyzed to the final benzofuranone product.

Synthesis of 2-Arylbenzofurans
(2-Hydroxyphenyl)acetonitrile can also serve as a precursor for the synthesis of 2-

arylbenzofurans through a palladium-catalyzed sequential addition and intramolecular

annulation with arylboronic acids.

Biological Activity and Pharmaceutical Relevance
While (2-Hydroxyphenyl)acetonitrile itself is primarily used as a chemical intermediate, its

derivatives have shown promising biological activities.

Amide Synthetase Inhibition: It has been described as a benzofuran derivative that can act

as an effective inhibitor of amide synthetase.[6] However, detailed mechanistic studies are

not widely available in the public literature.

Antioxidant and Antimicrobial Properties: Derivatives such as 2-hydroxy benzyl hydrazides

have demonstrated significant antioxidant and antimicrobial activities, making them

interesting candidates for further therapeutic development.

Beta-Amyloid Aggregation Inhibition: Certain 2-(4-hydroxyphenyl)benzofurans, which can be

synthesized from precursors related to (2-Hydroxyphenyl)acetonitrile, have been

investigated as inhibitors of beta-amyloid aggregation, a key pathological process in

Alzheimer's disease.

Spectroscopic Characterization
Definitive structural confirmation of (2-Hydroxyphenyl)acetonitrile relies on standard

spectroscopic techniques. While full spectra are often proprietary to commercial suppliers,

characteristic data can be anticipated.

¹H NMR: Expected signals would include aromatic protons in the range of δ 6.8-7.3 ppm, a

singlet for the benzylic methylene (CH₂) protons, and a broad singlet for the phenolic
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hydroxyl (OH) proton, which is exchangeable with D₂O.

¹³C NMR: Aromatic carbons would appear in the δ 115-155 ppm region, with the nitrile

carbon appearing further downfield (around δ 118-120 ppm), and the benzylic carbon signal

at a higher field.

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol

(around 3300-3500 cm⁻¹), a sharp C≡N stretch for the nitrile group (around 2250 cm⁻¹), and

characteristic C=C stretching bands for the aromatic ring (around 1500-1600 cm⁻¹).

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 133.15. GC-

MS data is available on public databases such as PubChem.[7]

Safety and Handling
(2-Hydroxyphenyl)acetonitrile is a hazardous substance and must be handled with

appropriate safety precautions in a well-ventilated fume hood.

Hazards: It is toxic if swallowed or inhaled and harmful in contact with skin. It can also cause

skin and serious eye irritation.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any

exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage: Store in a well-ventilated place, keeping the container tightly closed. It should be

stored locked up.

Conclusion
(2-Hydroxyphenyl)acetonitrile is a cornerstone intermediate for the synthesis of a variety of

valuable compounds, particularly in the pharmaceutical and agrochemical industries. Its

straightforward synthesis and versatile reactivity make it an important tool for medicinal and

synthetic chemists. A thorough understanding of its properties, synthetic routes, and safe
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handling procedures is essential for its effective and responsible use in research and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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